molecular formula C16H18N2O5S2 B5255889 N-[3-(MORPHOLINE-4-SULFONYL)PHENYL]BENZENESULFONAMIDE

N-[3-(MORPHOLINE-4-SULFONYL)PHENYL]BENZENESULFONAMIDE

Cat. No.: B5255889
M. Wt: 382.5 g/mol
InChI Key: BSSMLTJCENKLBN-UHFFFAOYSA-N
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Description

N-[3-(MORPHOLINE-4-SULFONYL)PHENYL]BENZENESULFONAMIDE is a chemical compound known for its diverse applications in scientific research. It is characterized by the presence of a morpholine ring and two sulfonamide groups attached to a phenyl ring. This compound has garnered attention due to its potential therapeutic properties and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(MORPHOLINE-4-SULFONYL)PHENYL]BENZENESULFONAMIDE typically involves the reaction of 3-(morpholine-4-sulfonyl)aniline with benzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction is typically monitored using techniques such as high-performance liquid chromatography (HPLC) to ensure the desired product is obtained.

Chemical Reactions Analysis

Types of Reactions

N-[3-(MORPHOLINE-4-SULFONYL)PHENYL]BENZENESULFONAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[3-(MORPHOLINE-4-SULFONYL)PHENYL]BENZENESULFONAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[3-(MORPHOLINE-4-SULFONYL)PHENYL]BENZENESULFONAMIDE involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase IX inhibitor, it binds to the active site of the enzyme, preventing its normal function. This inhibition can lead to a decrease in tumor cell proliferation and induce apoptosis in cancer cells . The compound’s antimicrobial activity is attributed to its ability to interfere with bacterial enzyme systems, thereby inhibiting bacterial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(MORPHOLINE-4-SULFONYL)PHENYL]BENZENESULFONAMIDE is unique due to its dual sulfonamide groups and the presence of a morpholine ring, which confer distinct chemical properties and biological activities. Its ability to selectively inhibit carbonic anhydrase IX over other isoforms makes it particularly valuable in cancer research .

Properties

IUPAC Name

N-(3-morpholin-4-ylsulfonylphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O5S2/c19-24(20,15-6-2-1-3-7-15)17-14-5-4-8-16(13-14)25(21,22)18-9-11-23-12-10-18/h1-8,13,17H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSSMLTJCENKLBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=CC(=C2)NS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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